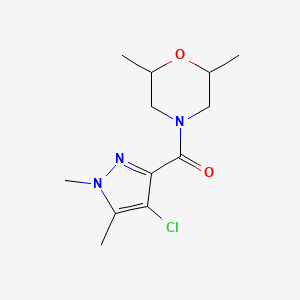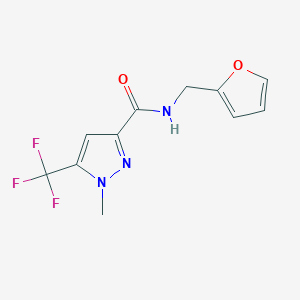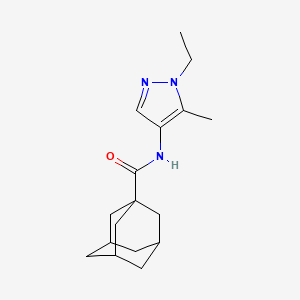
(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE
Overview
Description
(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a pyrazole moiety, which is further chlorinated and methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloroacetylacetone with hydrazine hydrate under reflux conditions to form 4-chloro-1,5-dimethyl-1H-pyrazole.
Acylation of the pyrazole: The pyrazole is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form 4-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl] chloride.
Formation of the morpholine ring: The final step involves the reaction of the acylated pyrazole with 2,6-dimethylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine: Lacks the chloro substituent, resulting in different chemical and biological properties.
4-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]piperidine: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and application.
Uniqueness
(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)15(4)14-11/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWTTZJOKSWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4337972.png)
![4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4337980.png)
![3,5-dimethyl-4-nitro-1-{[5-(1-pyrrolidinylcarbonyl)-2-furyl]methyl}-1H-pyrazole](/img/structure/B4337987.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4337990.png)

![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4337993.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide](/img/structure/B4338001.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4338018.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4338026.png)

![4-chloro-1,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4338043.png)
![(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B4338046.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-3-methyl-4-nitro-1H-pyrazole](/img/structure/B4338048.png)
